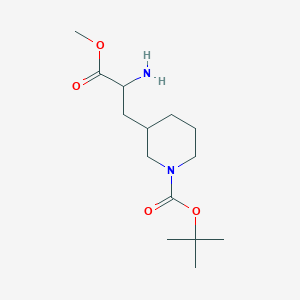

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route generally includes the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using Boc anhydride in the presence of a base such as triethylamine.

Formation of the Piperidine Ring: The protected amino acid is then cyclized to form the piperidine ring.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include mild acids for deprotection, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include ketones, alcohols, and substituted amines.

Scientific Research Applications

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems .

Comparison with Similar Compounds

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate can be compared with other similar compounds, such as:

Methyl 2-Amino-2-(1-Boc-4-piperidyl)acetate: This compound has a similar structure but differs in the position of the amino group and the piperidine ring.

Methyl 2-Amino-3-(1-Boc-4-piperidyl)propanoate: Similar to the target compound but with a different substitution pattern on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis and research.

Biological Activity

Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a piperidine moiety, which is significant for its biological activity. The Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the compound. The synthesis typically involves the reaction of amino acids with Boc-protected piperidine derivatives, yielding high enantiomeric purity and good yields. For instance, reactions conducted under controlled conditions have shown yields ranging from 74% to 84% for various derivatives .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

- Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For example, derivatives have shown cytotoxicity against tumor cell lines such as FaDu (hypopharyngeal cancer) and A375 (melanoma), with mechanisms involving apoptosis induction and inhibition of cell proliferation .

2. Cholinesterase Inhibition

- The compound has been investigated for its potential as a cholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. Structure-activity relationship studies suggest that modifications to the piperidine ring can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

3. Neuroprotective Effects

- Some derivatives have demonstrated neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. These findings are particularly relevant in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Model Used | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | FaDu Cell Line | IC50 = 25 µM | |

| Cholinesterase Inhibition | AChE Inhibition Assay | IC50 = 30 µM | |

| Neuroprotection | Neuronal Cell Cultures | EC50 = 15 µM |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells is mediated through intrinsic pathways involving caspases and mitochondrial dysfunction.

- Cholinergic Mechanism : By inhibiting cholinesterases, the compound increases acetylcholine levels, enhancing neurotransmission in cholinergic pathways, which is beneficial in Alzheimer's disease models.

- Antioxidant Activity : Compounds derived from this framework have shown the ability to scavenge free radicals, thereby protecting neurons from oxidative damage.

Properties

IUPAC Name |

tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIPFEWXUZOSON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.